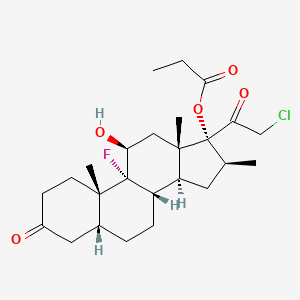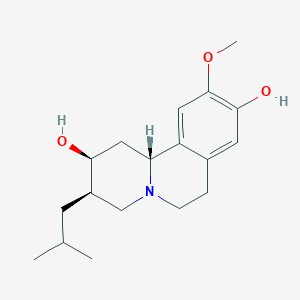
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride involves multiple stepsThe final step involves the attachment of the hexahydro-1(2H)-azocinyl group via an ethyl linker, followed by the formation of the monohydrochloride salt .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine: This compound has a similar quinazoline core but different substituents, leading to different chemical and biological properties.
6,7-DIMETHOXY-N(2)-(2-(2-METHOXYPHENOXY)ET)-N(2)-ME-2,4-QUINAZOLINEDIAMINE HCL: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various scientific research applications .
Eigenschaften
| 122001-65-4 | |
Molekularformel |
C19H30ClN5O2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-N-[2-(azocan-1-yl)ethyl]-6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-25-16-12-14-15(13-17(16)26-2)22-19(23-18(14)20)21-8-11-24-9-6-4-3-5-7-10-24;/h12-13H,3-11H2,1-2H3,(H3,20,21,22,23);1H |
InChI-Schlüssel |
UQCMRUUNEWDPQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN3CCCCCCC3)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)



